Cas no 51958-50-0 (2-Phenanthrenamine,1-bromo-)

2-Phenanthrenamine,1-bromo- structure
2-Phenanthrenamine,1-bromo- structure
Product Name:2-Phenanthrenamine,1-bromo-
CAS No:51958-50-0
MF:C14H10BrN
MW:272.139902591705
CID:383672
PubChem ID:285029
Update Time:2025-04-19

2-Phenanthrenamine,1-bromo- Chemical and Physical Properties

Names and Identifiers

    • 2-Phenanthrenamine,1-bromo-
    • (1-bromo-phenanthren-2-yl)-amine
    • AC1L626R
    • AC1Q26LE
    • AR-1C2048
    • CTK4J5168
    • NSC141595
    • SXIGEMCZFCBKJJ-UHFFFAOYSA-N
    • 2-amino-1-bromophenanthrene
    • 1-bromophenanthren-2-amine
    • SCHEMBL1527426
    • DTXSID70301177
    • AKOS015905040
    • 51958-50-0
    • NSC-141595
    • Inchi: 1S/C14H10BrN/c15-14-12-6-5-9-3-1-2-4-10(9)11(12)7-8-13(14)16/h1-8H,16H2
    • InChI Key: SXIGEMCZFCBKJJ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC2C1=CC=C1C=CC=CC=21)N

Computed Properties

  • Exact Mass: 270.9997
  • Monoisotopic Mass: 271
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.545
  • Boiling Point: 446°C at 760 mmHg
  • Flash Point: 223.5°C
  • Refractive Index: 1.779
  • PSA: 26.02
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